Miranda M Carleton,
Marius Locke,
Michael V Sefton
PMID: 34087582
DOI:
10.1016/j.biomaterials.2021.120909
Abstract
Volumetric muscle loss (VML) impairs the regenerative ability of skeletal muscle resulting in scar tissue formation and loss of function. Current treatments are of limited efficacy as they do not fully restore function, i.e., force generation. Regenerative biomaterials, such as those containing methacrylic-acid (MAA), are proposed as a novel approach to enhancing muscle regeneration without added cells, growth factors or drugs. Here, the regenerative effects of two hydrogels were investigated: MAA-poly(ethylene glycol) (MAA-PEG) and MAA-collagen. These hydrogels were used to treat VML injuries in murine tibialis anterior muscles. The MAA-collagen hydrogel significantly increased regenerating muscle fiber size and muscle force production. While both hydrogels increased vascularization, only the MAA-collagen hydrogel increased apparent muscle innervation. The MAA-collagen hydrogel also significantly reduced a pro-inflammatory macrophage (MHCII+CD206-) population. Furthermore, the hydrogels had distinct gene expression profiles indicating that their regenerative abilities were carrier dependent. Overall, this study suggests MAA-collagen as a cell-free and drug-free approach to enhancing skeletal muscle regeneration after traumatic injury.
Puja Das Karmakar,
Sagar Pal
PMID: 33930447
DOI:
10.1016/j.ijbiomac.2021.04.145
Abstract
This work demonstrates a facile pathway to develop a biopolymer based amphiphilic macromolecule through reversible addition-fragmentation chain transfer (RAFT) polymerization, using dextran (a biopolymer) as starting material. Also, a new hydrophobic monomer [2-methyl-acrylic acid 1-benzyl-1H-[1,2,3] triazol-4-ylmethyl ester (MABTE)] has been synthesized using methacrylic acid via "click" approach. The resultant copolymer displays controlled radical polymerization characteristics: narrow polydispersity (Ð) and controlled molecular weight as obtained through advanced polymer chromatography (APC) analysis. In aqueous solution, the copolymer can proficiently be self-assembled to provide micellar structure, which has been evidenced from field emission scanning electron microscopy (FESEM) and transmission electron microscopy (TEM) analyses. The in-vitro cytotoxicity study illustrates the nontoxic nature of the copolymer up to 100 μg/mL polymer concentration. The copolymer has been found to be worthy as an efficient carrier for the sustained release of hydrophobic drug: Indomethacin (IND).
Yada Vattanagijyingyong,
Etsuo Yonemochi,
Jittima Chatchawalsaisin
PMID: 33794323
DOI:
10.1016/j.ijpharm.2021.120498
Abstract
Composite films have gained interest for producing films with optimal properties, without the need of chemical modification. Miscibility of components in the film is important for attaining reproducible and consistent film properties. This study used several techniques, i.e. differential scanning calorimetry, Fourier transform infrared spectroscopy and Raman spectroscopy to understand the degree of miscibility of components and its impact on morphology and mechanical properties of the composite film prepared by casting the blend of zein and methacrylic acid copolymer (Eudragit® L100-55). The effects of composition and plasticization by triethyl citrate and polyethylene glycol 1000 were explored. The results demonstrate the miscibility of zein and methacrylic acid copolymer at a molecular level; and the phase behavior of polymer blends is modified by plasticization. Polyethylene glycol 1000 is more compatible with the polymer blend. Its plasticization effect is associated with an increase in β-sheets. Understanding the miscibility between the plasticizer and the polymer blend allows the ability to predict and control mechanical properties of the zein/methacrylic acid copolymer composite film, in particular when the plasticizer level is changed.
Aitor Sorribes-Soriano,
Francesc A Esteve-Turrillas,
Sergio Armenta,
José Manuel Herrero-Martínez
PMID: 34049628
DOI:
10.1016/j.aca.2021.338604
Abstract
In this study, a dual mixed-mode polymer sorbent was prepared via one-step thermally initiated polymerization of 4-vinylpyridine (VP), methacrylic acid (MAA) and ethylene glycol dimethacrylate (EGDMA) for the solid-phase extraction (SPE) of basic and acidic drugs. The use of VP and MAA as ionizable functional monomers allowed the tailoring of ion-exchange and hydrophobic features of the polymer. The obtained polymer was characterized by Fourier-transform infrared spectroscopy and scanning electron microscopy. Next, the retention behavior of dual mixed-mode polymer towards basic and acidic drugs was investigated. Moreover, the practical capability of this novel material was tested for the extraction of relevant drugs such as cocaine, 3-methylmethcathinone, and diazepam in oral fluid samples. Recovery values (at different spiked levels in blank oral fluid samples), ranging from 69 to 99%, and limits of detection (LODs), between 0.10 and 0.25 μg L
, were obtained.
Tianpei Cai,
Yanqiang Zhou,
Huachun Liu,
Jianmin Li,
Xiaoxiao Wang,
Shanwen Zhao,
Bolin Gong
PMID: 33721811
DOI:
10.1016/j.chroma.2021.462009
Abstract
Monodisperse restricted-access media bi-functional monomers with molecularly imprinted polymers (RAM-MIPs) were constructed using surface-initiated atom transfer radical polymerization. They were used as solid-phase extraction (SPE) adsorbents to enrich sarafloxacin (SAR) residues from egg samples, and influences on their performance were investigated. Optimum synthesis of RAM-MIPs was achieved by combining a bi-functional monomer (4-vinylpyridine-co-methacrylic acid, 1:3) with an 8:1:32:8 ratio of a template molecule, cross-linker, and restricted-access functional monomer. The SAR imprinting factor of RAM-MIPs was 6.05 and the selectivity coefficient between SAR and other fluoroquinolones was 1.86-2.64. Compared with traditional MIPs, the RAM-MIPs showed better SAR enrichment and selectivity during extraction of a complex protein-containing solution. Empty SPE cartridges were filled with RAM-MIP microspheres as SPE adsorbents. The limit of quantitation for SAR was 4.23 ng g
(signal-to-noise ratio = 10) and the mean SAR recovery from spiked egg samples was 94.0-101.3%. Intra-day and inter-day relative standard deviations were 1.1-9% and 1.5-3.3%, respectively.
Virginie F Coindre,
Yangshuo Hu,
Michael V Sefton
PMID: 33449665
DOI:
10.1021/acsbiomaterials.0c01222
Abstract
Impaired blood vessel formation limits the healing of diabetic ulcers and leaves patients at high risk for amputation. Nonbiologic vascular regenerative materials made of methacrylic acid (MAA) copolymer, such as MAA-
-methyl methacrylate beads, have shown to enhance wound healing in a diabetic animal model, but their lack of biodegradability precludes their clinical implementation. Here, a new MAA-based gel was created by cross-linking polyMAA with collagen using carbodiimide chemistry. Using this gel on full-thickness wounds in diabetic db/db mice augmented vascularization of the wound bed, resulting in a faster closure compared to untreated or collagen-only treated wounds. After 21 days, almost all the wounds were closed and re-epithelialized in the polyMAA-collagen group compared to that in the other groups in which most wounds remained open. Histological and fluorescent gel tracking data suggested that the gel resorbed during the phase of tissue remodeling, likely because of the action of macrophages that colonized the gel. We expect the addition of the polyMAA to commercially available collagen-based dressing to be a good candidate to treat diabetic ulcers.
Xueming Niu,
Gaia Ferracci,
Mian Lin,
Xiaona Rong,
Mengxiang Zhu,
Nam-Joon Cho,
Bae Hoon Lee
PMID: 33275977
DOI:
10.1016/j.ijbiomac.2020.11.187
Abstract
Gelatin methacryloyl (GelMA; GM) contains impurities, including hydrolabile photosensitive methacrylate groups or soluble methacrylic acid (MA), which could be potentially detrimental to its in vitro and in vivo applications. To date, the influence of GM photocurable side chains on the cytotoxicity and ambient structural stability has remained to be investigated. Here, we successfully separated highly substituted decoupled gelatin methacrylamide (DGM) from GM via removing methacrylate impurities in order to evaluate its stability, cell viability, and cell toxicity, compared to GM, DGM plus soluble MA, and soluble MA. The photocurable methacrylate groups in GM were hydrolytically labile in neutral solutions, changing into soluble MA over time; on the other hand, the photocurable methacrylamide groups in DGM remained intact under the same conditions. Soluble MA was found to decrease cell viability in a dose dependent manner and caused severe cell toxicity at above 10 mg/mL. DGM plus MA started to impair cell viability at a 25 mg/mL concentration. DGM exhibited excellent cell viability and little cell toxicity across the treated concentrations (0.1-25 mg/mL). DGM without hydrolabile methacrylate and cytotoxic MA impurities could be a better choice for long term stability and good cell compatibility for bioapplications including bioprinting and cell encapsulation.
Nilay Bereli,
Duygu Çimen,
Sabina Hüseynli,
Adil Denizli
PMID: 33190298
DOI:
10.1111/1750-3841.15529
Abstract
In this study, surface plasmon resonance (SPR) and quartz crystal microbalance (QCM) sensors were prepared for the detection of amoxicillin from the commercial and local chicken eggs by using molecular imprinting technique. Amoxicillin imprinted poly(hydroxyethyl methacrylate-methacrylic acid) polymeric film was synthesized onto the surface of the SPR and QCM chips by ultra violet polymerization to determine lower concentrations of amoxicillin. Ellipsometry, contact angle analysis, and atomic force microscopy measurements were used for the surface morphology of the polymeric film layer. The ellipsometric thickness of AMOX imprinted and nonimprinted SPR and QCM chip surfaces were measured as 35 ± 0.9 nm, 32.89 ± 1.9 nm, 30 ± 0.6 nm, and 28 ± 0.22 nm, respectively. Contact angles of bare gold surfaces, AMOX imprinted SPR and QCM chip surfaces were measured to be as 82.3° ± 0.15, 79.2° ± 0.14, 75.01° ± 1.07, and 69.11° ± 0.89, respectively. The range of linearity was measured as 0.1 to 10 ng/mL for amoxicillin imprinted SPR and QCM sensors. The maximum residue limit of AMOX in eggs is at 10 µg/kg in accordance with the "Positive List System for Agricultural Chemical Residues in Foods." The response time for the test, including adsorption, desorption, and regeneration, was approximately 45 min. The limit of detections for SPR and QCM sensors were found to be 0.0005 and 0.0023 ng/mL, respectively. The reusabilities of amoxicillin imprinted SPR and QCM sensors were observed by the equilibration-binding-regeneration. Validation studies of the AMOX imprinted SPR and QCM sensors were performed by liquid chromatography-tandem mass spectrometry.
John R Clegg,
Jessie A Sun,
Joann Gu,
Abhijeet K Venkataraman,
Nicholas A Peppas
PMID: 33127451
DOI:
10.1016/j.jconrel.2020.10.045
Abstract
Nanoparticles must recognize, adhere to, and/or traverse multiple barriers in sequence to achieve cytosolic drug delivery. New nanoparticles often exhibit a unique ability to cross a single barrier (i.e. the vasculature, cell membrane, or endosomal compartment), but fail to deliver an adequate dose to intracellular sites of action because they cannot traverse other biological barriers for which they were not optimized. Here, we developed poly(acrylamide-co-methacrylic acid) nanogels that were modified in a modular manner with bioactive peptides. This nanogel does not recognize target cells or disrupt endosomal vesicles in its unmodified state, but can incorporate peptides with molecular recognition or environmentally responsive properties. Nanogels were modified with up to 15 wt% peptide without significantly altering their size, surface charge, or stability in aqueous buffer. Nanogels modified with a colon cancer-targeting oligopeptide exhibited up to a 324% enhancement in co-localization with SW-48 colon cancer cells in vitro, while influencing nanogel uptake by fibroblasts and macrophages to a lesser extent. Nanogels modified with an endosome disrupting peptide failed to retain its native endosomolytic activity, when coupled either individually or in combination with the targeting peptide. Our results offer a proof-of-concept for modifying synthetic nanogels with a combination of peptides that address barriers to cytosolic delivery individually and in tandem. Our data further motivate the need to identify endosome disrupting moieties which retain their activity within poly(acidic) networks.
Mengfei Yu,
Li Ma,
Yuan Yuan,
Xin Ye,
Axel Montagne,
Jinzhi He,
Thach-Vu Ho,
Yingxi Wu,
Zhen Zhao,
Naomi Sta Maria,
Russell Jacobs,
Mark Urata,
Huiming Wang,
Berislav V Zlokovic,
Jian-Fu Chen,
Yang Chai
PMID: 33417861
DOI:
10.1016/j.cell.2020.11.037
Abstract
Craniosynostosis results from premature fusion of the cranial suture(s), which contain mesenchymal stem cells (MSCs) that are crucial for calvarial expansion in coordination with brain growth. Infants with craniosynostosis have skull dysmorphology, increased intracranial pressure, and complications such as neurocognitive impairment that compromise quality of life. Animal models recapitulating these phenotypes are lacking, hampering development of urgently needed innovative therapies. Here, we show that Twist1
mice with craniosynostosis have increased intracranial pressure and neurocognitive behavioral abnormalities, recapitulating features of human Saethre-Chotzen syndrome. Using a biodegradable material combined with MSCs, we successfully regenerated a functional cranial suture that corrects skull deformity, normalizes intracranial pressure, and rescues neurocognitive behavior deficits. The regenerated suture creates a niche into which endogenous MSCs migrated, sustaining calvarial bone homeostasis and repair. MSC-based cranial suture regeneration offers a paradigm shift in treatment to reverse skull and neurocognitive abnormalities in this devastating disease.